molecular formula C10H18O2 B12531024 Butyl 3-methylpent-2-enoate CAS No. 807330-53-6

Butyl 3-methylpent-2-enoate

Cat. No.: B12531024
CAS No.: 807330-53-6
M. Wt: 170.25 g/mol
InChI Key: VTEALTHRSZSINL-UHFFFAOYSA-N
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Description

Butyl 3-methylpent-2-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from 3-methylpent-2-enoic acid and butanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-methylpent-2-enoate can be synthesized through esterification, where 3-methylpent-2-enoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methylpent-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylpent-2-enoic acid and butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 3-methylpent-2-enoic acid and butanol.

    Reduction: 3-methylpent-2-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Butyl 3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of butyl 3-methylpent-2-enoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by enzymes such as esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity.

Comparison with Similar Compounds

Butyl 3-methylpent-2-enoate can be compared with other esters such as:

    Ethyl 3-methylpent-2-enoate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl 3-methylpent-2-enoate: Contains a methyl group instead of a butyl group.

    Propyl 3-methylpent-2-enoate: Contains a propyl group instead of a butyl group.

Uniqueness

This compound is unique due to its specific combination of a butyl group and a 3-methylpent-2-enoic acid moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

807330-53-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

butyl 3-methylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h8H,4-7H2,1-3H3

InChI Key

VTEALTHRSZSINL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C(C)CC

Origin of Product

United States

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